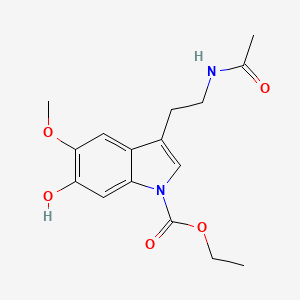

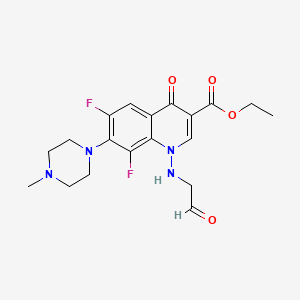

Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H22F2N4O4 and its molecular weight is 408.406. The purity is usually 95%.

BenchChem offers high-quality Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Quinoxaline Derivatives in Biomedical Research

Quinoxaline derivatives, which share a structural resemblance with the compound , have been extensively explored for their potential in treating various diseases. Their applications span across antimicrobial activities, chronic disease management, and metabolic disease treatment due to their diverse biological activities (Pereira et al., 2015). The review by Pereira et al. (2015) emphasizes the significance of modifying the quinoxaline structure to tailor its bioactivity for specific medical applications.

Quinoline and Quinazoline Alkaloids in Drug Development

Quinoline and quinazoline alkaloids represent a crucial class of compounds with a history of contributing to drug development, notably in antimalarial and anticancer therapies. Quinine, one of the most famous quinoline alkaloids, has been a cornerstone in antimalarial treatment, while camptothecin has paved the way for cancer therapy development (Shang et al., 2018). The extensive review by Shang et al. (2018) catalogues over 200 molecules from these classes exhibiting a broad range of bioactivities, indicating the potential of Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate and similar compounds in this realm.

Corrosion Inhibition for Industrial Application

Quinoline derivatives, by extension, show significant promise as anticorrosive materials due to their ability to form stable chelating complexes with metal surfaces, offering protection against corrosion. This property is particularly valuable in maintaining the integrity of metal structures and machinery in various industrial applications (Verma et al., 2020). The review by Verma et al. (2020) highlights the effectiveness of quinoline derivatives against metallic corrosion, underscoring their industrial relevance.

Optoelectronic Material Development

Quinazoline derivatives, similar to quinoline derivatives, are being investigated for their applications in optoelectronic materials due to their incorporation into π-extended conjugated systems. These applications include organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors (Lipunova et al., 2018). Lipunova et al. (2018) review the synthesis and application of quinazoline derivatives, illustrating their value in creating novel optoelectronic materials.

Propiedades

IUPAC Name |

ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N4O4/c1-3-29-19(28)13-11-25(22-4-9-26)16-12(18(13)27)10-14(20)17(15(16)21)24-7-5-23(2)6-8-24/h9-11,22H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYKJQRZKAZZEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN(CC3)C)F)NCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692934 |

Source

|

| Record name | Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-[(2-oxoethyl)amino]-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate | |

CAS RN |

158585-86-5 |

Source

|

| Record name | Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-[(2-oxoethyl)amino]-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6,8-difluoro-1-(formylmethylamino)-1,4-dihydro-7-(4-methyl)piperazin-1-yl)-4-oxo-quinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)